molecular formula C15H22N4O8 B13424781 (2R)-2-[[(1S)-1-carboxy-3-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]propyl]amino]pentanedioic acid

(2R)-2-[[(1S)-1-carboxy-3-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]propyl]amino]pentanedioic acid

Cat. No.: B13424781
M. Wt: 386.36 g/mol
InChI Key: RLSXUJSGKUUKFH-VWYCJHECSA-N
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Description

(2R)-2-[[(1S)-1-carboxy-3-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]propyl]amino]pentanedioic acid is a complex organic compound with significant relevance in various scientific fields. This compound features multiple functional groups, including carboxyl and imidazole, which contribute to its diverse chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[[(1S)-1-carboxy-3-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]propyl]amino]pentanedioic acid typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to achieve the final product. Common synthetic routes include:

    Amidation Reactions: Combining carboxylic acids with amines under dehydrating conditions.

    Protection and Deprotection Steps: Using protecting groups to shield reactive sites during intermediate steps.

    Coupling Reactions: Employing coupling agents like EDCI or DCC to facilitate bond formation between intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. Key considerations include:

    Reaction Optimization: Fine-tuning temperature, pH, and solvent conditions.

    Purification Techniques: Utilizing chromatography, crystallization, or distillation to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[[(1S)-1-carboxy-3-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]propyl]amino]pentanedioic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carboxyl groups to alcohols or aldehydes.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

(2R)-2-[[(1S)-1-carboxy-3-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]propyl]amino]pentanedioic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its role in enzyme catalysis and protein interactions.

    Medicine: Investigated for potential therapeutic effects and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-[[(1S)-1-carboxy-3-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]propyl]amino]pentanedioic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its application.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-[[(1S)-1-carboxy-3-[[(1S)-1-carboxy-2-(1H-imidazol-4-yl)ethyl]amino]propyl]amino]pentanedioic acid
  • (2R)-2-[[(1S)-1-carboxy-3-[[(1S)-1-carboxy-2-(1H-pyrrol-5-yl)ethyl]amino]propyl]amino]pentanedioic acid

Uniqueness

The uniqueness of (2R)-2-[[(1S)-1-carboxy-3-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]propyl]amino]pentanedioic acid lies in its specific functional groups and stereochemistry, which confer distinct chemical properties and biological activities compared to similar compounds.

Properties

Molecular Formula

C15H22N4O8

Molecular Weight

386.36 g/mol

IUPAC Name

(2R)-2-[[(1S)-1-carboxy-3-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]propyl]amino]pentanedioic acid

InChI

InChI=1S/C15H22N4O8/c20-12(21)2-1-9(13(22)23)19-10(14(24)25)3-4-17-11(15(26)27)5-8-6-16-7-18-8/h6-7,9-11,17,19H,1-5H2,(H,16,18)(H,20,21)(H,22,23)(H,24,25)(H,26,27)/t9-,10+,11+/m1/s1

InChI Key

RLSXUJSGKUUKFH-VWYCJHECSA-N

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)O)NCC[C@@H](C(=O)O)N[C@H](CCC(=O)O)C(=O)O

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)NCCC(C(=O)O)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

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